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Clinical Trial Endpoints & Efficacy Data

Trial Population
& Design

Primary Endpoint 1:
Lymphadenopathy

Primary Endpoint
2: Naïve B cells

Key Efficacy Results &
Additional Findings

| Adults/Adolescents (≥12 years) [1] • N=31 • Randomized, placebo-controlled • 70 mg leniolisib vs

placebo twice daily for 12 weeks | Change from baseline in the sum of product diameters of index lymph

nodes (log10-transformed) [1] | Change from baseline in the percentage of naïve B cells out of total B

cells [1] | • Lymphadenopathy: Significant reduction vs placebo (adjusted mean difference: -0.25; 95% CI:

-0.38, -0.12; P=.0006) [1] • Naïve B cells: Significant increase vs placebo (adjusted mean difference: 37.30;

95% CI: 24.06, 50.54; P=.0002) [1] • Spleen Volume: Significant reduction vs placebo (adjusted mean

difference: -186 cm³; 95% CI: -297, -76.2) [1] | | Children (4-11 years) [2] [3] [4] • N=21 • Single-arm,

Phase 3 study • 12 weeks of treatment across 4 dose levels | Improvement in lymphoproliferation,

measured by change from baseline in lymphadenopathy [2] | Normalization of immunophenotype,

measured by the percentage of naïve B cells out of total B cells [2] | • Lymphadenopathy: Reduction

observed across all dose levels [2] [3] • Naïve B cells: Statistically significant increase observed [2] [3] •

Consistency: Results were consistent with those seen in adolescent and adult patients [2] |
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Experimental Protocols and Methodologies

The clinical trials for leniolisib employed rigorous, standardized protocols to ensure reliable and objective

measurement of the primary endpoints.

Lymphadenopathy Assessment [1]:

Imaging Technique: Index lymph nodes were identified and measured using computed

tomography (CT) or magnetic resonance imaging (MRI) scans.
Index Node Selection: Up to six of the largest lymph nodes were selected as "index nodes"

according to standardized Cheson criteria.
Measurement: The sum of the product of the perpendicular diameters (SPD) of these index

nodes was calculated. The change from baseline to day 85 was analyzed on a log10 scale to
determine the treatment effect.

Naïve B-cell Immunophenotyping [1]:

Technique: Flow cytometry was used to analyze specific cell surface markers on peripheral
blood lymphocytes.

Gating Strategy: B cells were identified, and the naïve B-cell subset was distinguished from
other B-cell populations (e.g., transitional, memory) based on the expression of markers such

as CD19, CD20, CD21, CD27, and CD45.
Quantification: The outcome was the change from baseline to day 85 in the percentage of

naïve B cells within the total B-cell population. For the adult/adolescent trial, only patients with a
baseline naïve B-cell percentage of less than 48% were included in the analysis for this

endpoint.

Mechanism of Action and Signaling Pathway

The choice of these two primary endpoints is directly rooted in the drug's mechanism of action and the

underlying pathophysiology of APDS. The following diagram illustrates the signaling pathway involved.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.smolecule.com/products/s196992?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10163280/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10163280/
https://www.smolecule.com/products/s196992?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


PIK3CD (Gain) / PIK3R1 (Loss)

Hyperactive PI3Kδ Signaling

PIP₂ → PIP₃ Conversion

AKT / mTOR Pathway Activation

FOXO Transcription Factor Inhibition

Immune Dysregulation & Deficiency

Leniolisib (PI3Kδ Inhibitor)

Inhibits

Lymphoproliferation
(e.g., Lymphadenopathy)

Altered B-cell Development
(Low Naïve B cells)

Click to download full resolution via product page

APDS is caused by gain-of-function mutations in PIK3CD or loss-of-function mutations in PIK3R1,

leading to a hyperactive PI3Kδ pathway [1] [5] [6]. This pathway, which is crucial for immune cell

development and function, becomes constitutively active.

PIP₃ Production: Hyperactive PI3Kδ leads to excessive conversion of phosphatidylinositol-4,5-

bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃) [5] [6].
Downstream Signaling: PIP₃ acts as a messenger that activates downstream proteins like AKT and

mTOR, while inhibiting FOXO transcription factors [5]. FOXO proteins are critical for the normal
development and function of lymphocytes.
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Clinical Manifestations: This signaling imbalance causes the hallmark features of APDS [1]:

Immune Dysregulation: Leads to excessive cell proliferation and survival, clinically observed
as lymphadenopathy and splenomegaly.

Immune Deficiency: Disrupts normal lymphocyte development, causing a shift away from
mature, functional naïve B cells toward immature, dysfunctional B cells.

By selectively inhibiting the PI3Kδ enzyme, leniolisib targets the root cause of APDS. The reduction in

lymphadenopathy demonstrates control over immune dysregulation, while the increase in naïve B cells

indicates a restoration of healthier immune competence [1] [7]. This direct link between mechanism and

endpoints provides strong evidence of the drug's targeted efficacy.

Key Insights for Professionals

Endpoint Rationale: The co-primary endpoints of lymphadenopathy and naïve B-cell percentage

were strategically chosen as quantifiable proxies for the two core pathological processes in APDS:
immune dysregulation and immune deficiency [1].

Favorable Safety Profile: Across trials, leniolisib was well-tolerated. In the pivotal trial, most
adverse events were grade 1 or 2, with no treatment-related serious adverse events reported [1]. This

contrasts with the toxicity profiles of earlier, less selective PI3K inhibitors [8].
Long-Term Efficacy and HRQoL: An ongoing open-label extension study has shown sustained

improvements in lymphocyte subsets and clinical manifestations for up to six years. Additionally,
patients reported enhancements in health-related quality of life (HRQoL), including increased physical

capabilities and socialization [7].

The data demonstrates that leniolisib effectively hits its intended target, producing measurable and clinically

relevant improvements in the pathology of APDS.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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